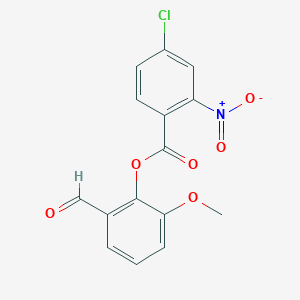
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits various biochemical and physiological effects. These effects include the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the disruption of mitochondrial function.
実験室実験の利点と制限
One of the major advantages of using 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its selective binding with metal ions, which makes it a valuable tool for detecting these ions in biological samples. However, one of the limitations of using this compound is its potential cytotoxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage and delivery method for this compound to maximize its cytotoxic activity while minimizing its potential toxicity.
Another future direction is the investigation of the mechanism of action of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. More studies are needed to fully understand how this compound exerts its biological activity and to identify potential targets for its use in various applications.
In conclusion, 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a compound with significant potential for various scientific research applications. Its selective binding with metal ions and potent cytotoxic activity against cancer cells make it a valuable tool for detecting metal ions in biological samples and a promising candidate for further investigation as an anticancer agent. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in various applications.
合成法
The synthesis of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 2-bromobenzoic acid and 4-chlorobenzohydrazide in the presence of a dehydrating agent such as phosphorous oxychloride. The resulting product is then cyclized with the help of a base such as potassium carbonate to obtain 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.
科学的研究の応用
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind with metal ions such as copper, zinc, and iron, making it a valuable tool for detecting these ions in biological samples.
Another area of research interest is the use of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation.
特性
IUPAC Name |
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)14-18-17-13(19-14)9-5-7-10(16)8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAAAEBTERWCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)


![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)
![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)

![4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5776544.png)
![3-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5776547.png)
![3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776565.png)